N-(3-chlorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, an ethyl-substituted morpholine ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 3-chloroaniline, undergoes acylation with acetic anhydride to form N-(3-chlorophenyl)acetamide.
Morpholine Ring Formation: The intermediate is then reacted with ethyl chloroformate and morpholine under controlled conditions to introduce the morpholine ring and form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted phenylacetamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)acetamide: Lacks the morpholine ring and ethyl substitution.
2-(4-ethyl-3-oxomorpholin-2-yl)acetamide: Lacks the chlorophenyl group.
N-(4-chlorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide: Similar structure but with a different position of the chlorine atom.
Uniqueness
N-(3-chlorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H17ClN2O3 |
---|---|
Molecular Weight |
296.75 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide |
InChI |
InChI=1S/C14H17ClN2O3/c1-2-17-6-7-20-12(14(17)19)9-13(18)16-11-5-3-4-10(15)8-11/h3-5,8,12H,2,6-7,9H2,1H3,(H,16,18) |
InChI Key |
OITSBUGRVOMLPS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCOC(C1=O)CC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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